2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a dimethoxyphenyl group and a pyrrolyl group connected through a methanol linkage. It is known for its unique reactivity and selectivity, making it a valuable building block in various chemical endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)ethanol
- 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)acetone
- 2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)propane
Uniqueness
2,5-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol stands out due to its specific combination of functional groups, which confer unique reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO3/c1-15-8-4-5-12(15)14(16)11-9-10(17-2)6-7-13(11)18-3/h4-9,14,16H,1-3H3 |
InChI Key |
OHXDBXCLGLCOEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=C(C=CC(=C2)OC)OC)O |
Origin of Product |
United States |
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